molecular formula C15H19NaO4S B1260866 Sodium gualenate hydrate CAS No. 116277-75-9

Sodium gualenate hydrate

Cat. No.: B1260866
CAS No.: 116277-75-9
M. Wt: 318.4 g/mol
InChI Key: MBPDRKMZHLMXCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium gualenate hydrate (C₁₅H₁₇NaO₃S·H₂O, molecular weight 318.36) is a sodium salt of a sulfonated azulene derivative, classified as a non-steroidal anti-inflammatory drug (NSAID) . It is structurally derived from guaiazulene, a bicyclic sesquiterpene isolated from chamomile oil, and is marketed under trade names such as Azunol® . Its primary mechanisms include:

  • Anti-inflammatory effects: Inhibition of cyclooxygenase (COX-1/COX-2) enzymes and nuclear factor kappa-B (NF-κB), reducing prostaglandin synthesis and inflammatory cytokine production .
  • Antioxidant activity: Neutralization of free radicals, mitigating oxidative stress .
  • Analgesic properties: Modulation of pain receptors like TRP channels .

Clinically, it is used topically (e.g., gargles, ointments) for oral mucositis, stomatitis, gastritis, and conjunctivitis due to its localized efficacy and minimal systemic absorption .

Properties

CAS No.

116277-75-9

Molecular Formula

C15H19NaO4S

Molecular Weight

318.4 g/mol

IUPAC Name

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate;hydrate

InChI

InChI=1S/C15H18O3S.Na.H2O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;;/h5-9H,1-4H3,(H,16,17,18);;1H2/q;+1;/p-1

InChI Key

MBPDRKMZHLMXCP-UHFFFAOYSA-M

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].O.[Na+]

Other CAS No.

116277-75-9

Synonyms

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid
azulene SN
guaiazulene sulfonic acid
hachi-azule N
Na salt of azulene SN
sodium guaiazulene sulfonate
sodium gualenate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Data

  • Oral Mucositis: In a 5-year study, this compound gargle (4%) was used alongside Kampo medicine (Hangeshashinto) and steroids, showing symptomatic relief in 67 patients .
  • Anti-Ulcer Effects : Preclinical studies demonstrate its efficacy in reducing gastric lesions by 40–60% in rodent models, comparable to proton-pump inhibitors but with added antioxidant benefits .
  • Safety Profile : Adverse effects (e.g., mild gastrointestinal discomfort) occur in <5% of patients, contrasting with higher rates for systemic NSAIDs .

Q & A

Q. What are the molecular structure and physicochemical properties of sodium gualenate hydrate, and how do they influence its pharmacological activity?

this compound (C₁₅H₁₇NaO₃S·H₂O) is a sulfonated azulene derivative with a unique bicyclic aromatic structure. Its anti-inflammatory properties are attributed to the sulfonate group enhancing solubility and bioavailability, while the azulene core interacts with cellular membranes and inflammatory mediators like prostaglandins . Researchers should prioritize structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and hydration state, as variations in water content (hemihydrate vs. monohydrate) can alter stability and efficacy .

Q. What are the primary pharmacological mechanisms of this compound in preclinical models?

this compound exhibits anti-inflammatory and anti-ulcerative effects by inhibiting cyclooxygenase (COX) pathways and stabilizing gastric mucosal barriers. In rat models, it suppresses IgE-mediated allergic responses (e.g., passive cutaneous anaphylaxis) and reduces conjunctival edema by modulating histamine release . Methodologically, dose-response studies in animal models (e.g., carrageenan-induced paw edema) should be paired with histopathological analysis to validate mechanistic claims .

Advanced Research Questions

Q. How can researchers design an RP-HPLC method to simultaneously quantify this compound and co-formulated compounds in complex matrices?

A validated reverse-phase HPLC method using a C18 column (e.g., Kromasil 100-5 C18) with a mobile phase of acetonitrile and 0.05% sodium dodecyl sulfate (pH 2.6) achieves baseline separation of this compound and co-formulated agents like L-glutamine. Detection at 210 nm optimizes sensitivity, with linear calibration ranges of 0.892–8.028 μg/mL for this compound. Researchers must validate precision, accuracy (e.g., 99.6% recovery), and robustness under varying pH and temperature conditions to ensure reproducibility .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory efficacy across different in vivo models?

Discrepancies in efficacy (e.g., variable inhibition of allergic conjunctivitis vs. gastritis) may arise from differences in model specificity (e.g., species, induction method) or hydration state of the compound. To address this, researchers should:

  • Standardize hydration levels using thermogravimetric analysis (TGA).
  • Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) across models.
  • Use RNA sequencing to identify tissue-specific gene expression changes linked to anti-inflammatory pathways .

Q. How can batch-to-batch variability in this compound impact preclinical studies, and what quality control measures mitigate this?

Variations in peptide content, residual solvents, or hydration state (common in custom-synthesized batches) can alter bioactivity. Implement strict quality control protocols:

  • Quantify active ingredient purity via HPLC with diode-array detection (DAD).
  • Use Karl Fischer titration to verify water content.
  • Perform in vitro assays (e.g., COX-2 inhibition) to benchmark each batch against a reference standard .

Q. What are the challenges in extrapolating rodent data on this compound to human clinical trials, and how can translational studies address these?

Rodent models may overestimate efficacy due to metabolic differences (e.g., cytochrome P450 activity). To improve translational relevance:

  • Use human-derived organoids or 3D cell cultures to test mucosal healing effects.
  • Conduct interspecies allometric scaling to predict human dosing.
  • Validate biomarkers (e.g., IL-6, TNF-α) in pilot clinical cohorts to correlate preclinical and clinical outcomes .

Methodological Considerations

  • Data Integrity : Maintain raw chromatograms, spectral data, and animal study logs in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) to facilitate reproducibility .
  • Ethical Reporting : Disclose batch-specific variability and negative results to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.